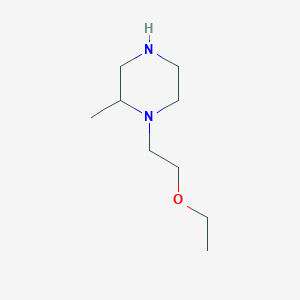

1-(2-Ethoxyethyl)-2-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

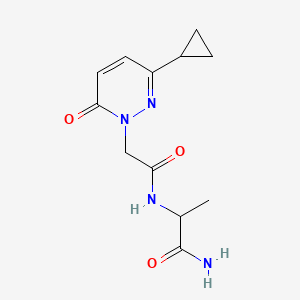

“1-(2-Ethoxyethyl)-2-methylpiperazine” is a chemical compound with the molecular formula C8H18N2O . It has an average mass of 158.241 Da and a monoisotopic mass of 158.141907 Da . This compound is also known by its IUPAC name, 1-(2-ethoxyethyl)piperazine .

Synthesis Analysis

The synthesis of “1-(2-Ethoxyethyl)-2-methylpiperazine” or related compounds involves intricate chemical reactions . For instance, one study describes the synthesis of related benzimidazole derivatives through the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates. Another study discusses the synthesis of 1-(2-ethoxyethyl)-4-(3-hydroxyprop-1-yn-1-yl)piperidin-4-ol and its subsequent transformations .

Molecular Structure Analysis

The molecular structure of “1-(2-Ethoxyethyl)-2-methylpiperazine” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 29 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Ethoxyethyl)-2-methylpiperazine” are complex and can lead to the formation of various products . For example, the reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and optimized to reach satisfactory yields of the target glycols .

Applications De Recherche Scientifique

Antidepressant and Anxiolytic-Like Effects

Phenylpiperazine derivatives, closely related to 1-(2-Ethoxyethyl)-2-methylpiperazine, have been investigated for their pharmacological properties. For instance, compounds with similar structures have shown potent antidepressant-like activity and anxiolytic-like properties in animal models. These effects are attributed to their high or moderate affinity for serotonergic, adrenergic, and dopaminergic receptors, alongside being full 5-HT1A and 5-HT7 receptor antagonists. The involvement of the serotonergic system, particularly the 5-HT1A receptor, plays a significant role in their antidepressant and anxiolytic actions (Pytka et al., 2015).

Hydrogen-Bonding Organic Salts

Research on 1-Methylpiperazine, a compound with a similar piperazine structure, has led to the synthesis of multi-component hydrogen-bonding salts with aromatic carboxylic acids. These salts demonstrate robust hydrogen-bond interactions and novel supramolecular architectures, contributing to the understanding of crystal engineering and host-guest chemistry (Yu et al., 2015).

Memory Improvement Effects

Derivatives of methylpiperazine have been evaluated for their potential to improve learning and memory dysfunction in mice. Certain compounds significantly reduced error frequency and prolonged latency in learning tests, highlighting their potential in memory enhancement research (Zhang, 2012).

ABCB1 Inhibitors

Compounds based on the methoxyphenylethylphenoxy moiety linked to different basic nuclei, including methylpiperazine, have been synthesized and shown to inhibit ABCB1 activity effectively. This research contributes to the development of new therapeutic agents targeting drug resistance mechanisms (Colabufo et al., 2008).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(2-ethoxyethyl)-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-12-7-6-11-5-4-10-8-9(11)2/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTFIDMHJVTPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxyethyl)-2-methylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

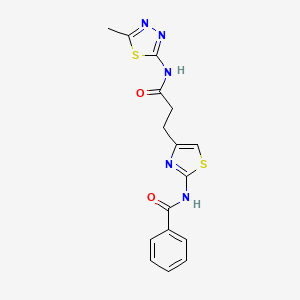

![1-(3-methoxyphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2667586.png)

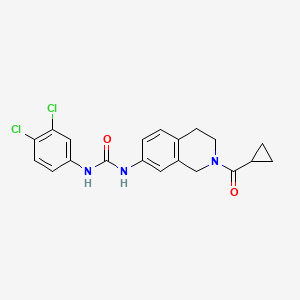

![N-benzyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2667589.png)

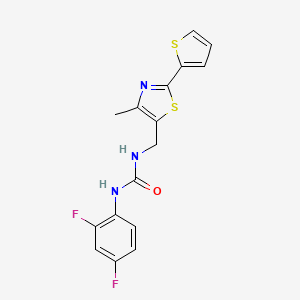

![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B2667593.png)

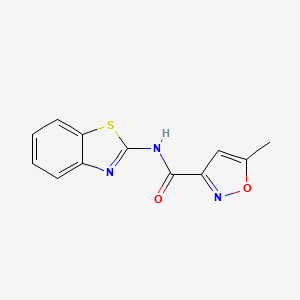

![8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2667594.png)

![N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)